molecular formula C27H28N4O4S B2603664 4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide CAS No. 451465-37-5

4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2603664
CAS No.: 451465-37-5
M. Wt: 504.61
InChI Key: GVLCRHXNKILZMV-UHFFFAOYSA-N
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Description

4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, a furan ring, and a butanamide side chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of the Butanamide Side Chain: This step involves the coupling of the quinazolinone derivative with a butanamide precursor, typically using amide bond-forming reactions such as the use of carbodiimides or other coupling agents.

    Incorporation of the Furan Ring: The furan ring is introduced through various methods, including direct coupling reactions or via intermediate functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated derivatives, substituted amides

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions, particularly those involving sulfanyl and quinazolinone groups. It may also serve as a probe for investigating cellular pathways and mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests possible activity against certain diseases, such as cancer or infectious diseases, through interactions with specific molecular targets.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide
  • **4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide
  • **4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the quinazolinone core, sulfanyl group, and furan ring provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-2-19-9-3-5-12-22(19)29-25(33)18-36-27-30-23-13-6-4-11-21(23)26(34)31(27)15-7-14-24(32)28-17-20-10-8-16-35-20/h3-6,8-13,16H,2,7,14-15,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLCRHXNKILZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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